4-bromo-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
4-BROMO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a furan ring, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of benzene sulfonamide, followed by the introduction of the furan and morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
4-BROMO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and morpholine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-[2-(THIOPHEN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
- 4-BROMO-N-[2-(PYRIDIN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Uniqueness
Compared to similar compounds, 4-BROMO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19BrN2O4S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O4S/c17-13-3-5-14(6-4-13)24(20,21)18-12-15(16-2-1-9-23-16)19-7-10-22-11-8-19/h1-6,9,15,18H,7-8,10-12H2 |
InChI Key |
YETXFSKCLAMWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Origin of Product |
United States |
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